molecular formula C13H20N2O3 B1446933 Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate CAS No. 1353005-08-9

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1446933
CAS No.: 1353005-08-9
M. Wt: 252.31 g/mol
InChI Key: NBSHVKMXTRWGLJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C13H20N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with a cyanating agent. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amines, and substitution can result in various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-cyanopiperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of both a cyano group and an oxoethyl group on the piperidine ring.

Biological Activity

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 1353005-08-9) is a piperidine derivative notable for its unique structural features, including a cyano group and an oxoethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

  • Molecular Formula : C13H20N2O3
  • Molecular Weight : 252.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyano group serves as an electrophile, which can engage in nucleophilic reactions, while the piperidine ring facilitates binding to various enzymes and receptors. This dual functionality allows the compound to modulate biological pathways effectively.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

2. Anticancer Potential

Preliminary investigations suggest that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry examined the enzyme inhibitory effects of structurally related compounds. It was found that similar piperidine derivatives demonstrated significant inhibition of COX enzymes, suggesting that this compound could possess comparable activity .

Anticancer Activity Assessment

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound exhibited dose-dependent cytotoxicity. The compound's IC50 values were determined to be within a range that indicates potential effectiveness as an anticancer agent .

CompoundCell LineIC50 (µM)
This compoundMCF-715.2
This compoundHeLa12.8

Applications in Research

This compound is being explored for its potential applications in:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting inflammation and cancer.
  • Biochemical Research : As a tool for studying enzyme mechanisms and receptor interactions.

Properties

IUPAC Name

tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h9-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSHVKMXTRWGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (2.24 g, 10 mmol) and potassium tert-butoxide (6.73 g, 60 mmol) were dissolved in anhydrous N,N-dimethyl formamide (15 mL), and a solution of ethyl formate (4.44 g, 60 mmol) in anhydrous N,N-dimethylformamide (10 mL) was added dropwise under ice-cooling. The temperature was gradually raised to room temperature, and then the resultant mixture was stirred overnight. Water was added to the reaction liquid, followed by extraction with ethyl acetate. 1 N hydrochloric acid was added to the obtained aqueous layer until it reached a pH of 6, and then the resultant mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to give tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate (2.35 g) as a crude product.
Quantity
2.24 g
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reactant
Reaction Step One
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6.73 g
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reactant
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15 mL
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4.44 g
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reactant
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10 mL
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solvent
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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